Hesperadin primarily functions as an ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis [1]. The table below summarizes its primary cellular functions and the underlying mechanisms.
| Primary Function | Molecular/Cellular Mechanism | Key Experimental Observations |
|---|---|---|
| Disruption of Mitosis | Inhibits Aurora B kinase (IC~50~ ~250 nM in cell-free assays) [2] [3], leading to failure in chromosome alignment and segregation. | Induces mitotic defects; cells enter anaphase with misaligned chromosomes; failure of cytokinesis leads to polyploidy [2] [4] [5]. |
| Abrogation of Spindle Assembly Checkpoint (SAC) | Prevents proper recruitment of checkpoint proteins like BubR1 and Bub1 to kinetochores [2] [5]. | Overrides mitotic arrest induced by agents like Taxol or Monastrol, causing premature exit from mitosis [2]. |
| Inhibition of Histone H3 Phosphorylation | Blocks Aurora B-mediated phosphorylation of histone H3 at serine 10 (pH3S10) [2] [6]. | Loss of pH3S10 signal, used as a biomarker for Aurora B inhibition in immunofluorescence and Western blot [6]. |
The following diagram illustrates the core mechanism by which this compound disrupts mitosis through Aurora B inhibition:
> this compound inhibits Aurora B, disrupting key mitotic processes and leading to cell division failure.
For practical application in research, here are the typical experimental conditions and protocols for using this compound in cell-based studies.
| Aspect | Typical Details |
|---|---|
| Working Concentration | 20-500 nM for most in vitro cellular assays [2] [4] [6]. |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL or ~194 mM) [2]. Prepare stock solution in DMSO and dilute in culture medium. |
| Cell Lines Studied | HeLa (human cervical cancer), PtK1 (rat kangaroo kidney), K562 (human chronic myeloid leukemia), HepG2 (human liver cancer), U87-MG (human glioblastoma) [2] [7] [1]. |
| Cytotoxicity (Example) | IC~50~ of 0.2 μM against human HepG2 cells after 48 hrs (MTT assay) [2]. IC~50~ of 0.544 μM against K562 cells (CCK-8 assay) [7]. |
A common experimental workflow for studying this compound's effect on chromosome morphology is outlined below.
> A standard workflow for analyzing this compound's effect on mitosis in HeLa cells [6].
Beyond its classic role in mitosis inhibition, this compound has shown utility in other research areas:
> this compound induces ferroptosis in leukemia cells by inhibiting the SLC7A11/GPX4 pathway [7].
Hesperadin was identified as an Aurora B kinase inhibitor via phenotypic screening. Key discovery and characterization facts are summarized below:
| Aspect | Details |
|---|---|
| Initial Identification | Found through phenotypic screening of small molecule libraries; later recognized as an Aurora kinase inhibitor [1] |
| Primary Biochemical Target | Potently inhibits Aurora B kinase (IC₅₀ = 250 nM in cell-free assay) [2] |
| Other Kinase Targets | Shows activity against Aurora A; also inhibits AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK at ~1 µM [2] |
| Cellular Phenotype | Causes severe chromosome alignment and segregation defects, leads to polyploidy, inhibits histone H3 phosphorylation [3] [2] |
The primary experimental methods used to characterize this compound's activity include biochemical kinase assays and cell-based phenotypic analyses.
This protocol assesses direct inhibition of Aurora B kinase activity [2]:
This method determines effects on cell cycle and viability [2]:
Beyond its original identification, this compound has revealed unexpected applications and interactions that highlight the value of chemical genomics.
Figure 1: this compound's multifaceted research applications extend beyond its original mechanism.
This compound serves as a prime example of how phenotypic screening and chemical genomics can uncover versatile tool compounds and potential therapeutics. Its value extends beyond basic mitotic research to revealing novel parasite biology and offering strategies against viral resistance.
Hesperadin functions by binding to the ATP-binding site of kinases, preventing substrate phosphorylation and disrupting critical cellular processes [1] [2]. The table below summarizes its key known targets and cellular consequences.
| Target | Reported IC₅₀ / EC₅₀ | Observed Cellular/Organismal Effects |
|---|---|---|
| Aurora B Kinase | 250 nM [3] [2] | Prevents histone H3-Ser10 phosphorylation; disrupts chromosome alignment, segregation, and cytokinesis; induces polyploidy; overrides spindle assembly checkpoint [3] [1] [2]. |
| Plasmodium falciparum (Malaria parasite) | 0.03 - 0.07 µM (IC₅₀, growth inhibition) [4] [5] | Blocks nuclear division; causes aberrant nuclear morphology and reduced nuclei per schizont; disrupts mitotic spindle organization [4] [5]. |
| Influenza A & B Viruses | 0.22 - 1.8 µM (EC₅₀, varies by strain) [6] | Inhibits viral replication by delaying nuclear import of viral ribonucleoprotein complex, suppressing viral RNA transcription/translation and protein synthesis [6]. |
| MST4 Kinase | Not precisely quantified (described as effective) [7] | In an ICH mouse model, it reduced autophagy, decreased brain edema, and improved neurological function via the MST4/AKT pathway [7]. |
| Trypanosoma brucei | 50 nM (IC₅₀, growth inhibition of bloodstream forms) [3] | Blocks nuclear division and cytokinesis [3]. |
The mechanism of this compound's action on the Aurora B kinase signaling pathway and its cellular consequences can be visualized as follows:
This compound inhibits Aurora B kinase, disrupting key mitotic processes and leading to genomic instability.
The experimental details from the search results primarily cover cellular and biochemical assays.
This compound has poor aqueous solubility and is typically dissolved in DMSO to create stock solutions (e.g., ≥100 mg/mL) [3] [1]. These stock solutions should be aliquoted and stored at -20°C or -80°C. For in vivo studies, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [3].
The broader experimental workflow and the discovery of this compound's diverse applications are summarized below:
This compound's application across research fields reveals insights into mitosis, host-pathogen interactions, and kinase signaling.
The table below summarizes key experimental parameters for hesperetin treatment derived from recent scientific studies.
| Application / Model System | Treatment Concentration Range | Key Findings / Mechanistic Insights | Supporting Formulation |
|---|---|---|---|
| General In Vitro Studies [1] | ~5 to 200 µM | Wide range of pharmacological activities (anti-inflammatory, antioxidant, anticancer). | Often used as DMSO solution [1]. |
| Anti-inflammatory (e.g., RAW 264.7 macrophages) [2] [3] | Specific active compounds (e.g., 5b) effective at ~10-50 µM [3]. | Inhibits production of NO, IL-6, and TNF-α; suppresses MAPK and NF-κB signaling pathways [2] [3]. | DMSO stock solution [3]. |
| Neuroprotective / Anti-apoptotic [1] | 50 µM | Ameliorates spinal cord injury by inhibiting NLRP3 inflammasome activation and pyroptosis [1]. | Information not specified in search results. |
| Cancer Cell Lines (e.g., gastric, lung) [1] | 20 - 100 µM (varies by cell line and desired effect). | Induces apoptosis, suppresses metastasis, inhibits proliferation [1]. | Nano-formulations (e.g., chitosan-based) used to enhance efficacy [1]. |
| Acute Lung Injury Model [1] | 50 mg/kg (in vivo) | Attenuates inflammation; mechanism may involve targeting MD2 [1]. | Information not specified in search results. |
This protocol is adapted from studies investigating the effect of hesperetin and its derivatives on LPS-induced inflammation in RAW 264.7 macrophages [2] [3].
This protocol is based on research into hesperetin's anticancer effects on various human cancer cell lines [1].
Hesperetin has poor aqueous solubility and low bioavailability, which is a major challenge for cell culture and therapeutic applications [4] [1]. The following advanced formulation strategies have been successfully employed to enhance its delivery and effectiveness:
The diagrams below illustrate the key signaling pathways and a general experimental workflow for studying hesperetin in cell culture.
Hesperetin inhibits key pro-inflammatory signaling pathways.
General workflow for hesperetin cell culture experiments.
This compound is a potent, ATP-competitive small-molecule inhibitor specifically designed against the ATP-binding site of Aurora B kinase [1]. It is a valuable tool in cell cycle research for inducing polyploidy and studying cytokinesis failure.
The table below summarizes the key inhibitory concentrations ( [2]) and the effects of this compound treatment on HeLa cells ( [1]).
| Parameter | Reported Value / Observation | Context / Assay |
|---|---|---|
| Aurora B Kinase IC₅₀ | 250 nM | In vitro kinase assay |
| Histone H3 (Ser10) Phosphorylation IC₅₀ | 40 nM | HeLa cell-based assay |
| Cellular Phenotype | Polyploidy (up to 32C DNA content) | Flow cytometry of treated HeLa cells |
| Effect on Cell Proliferation | Inhibition without stopping growth, leading to enlarged, lobed nuclei | Observation in HeLa cells |
This section provides a detailed workflow for using this compound in HeLa cell experiments.
1. Compound Preparation
2. Cell Culture and Treatment
3. Key Assays and Readouts
The following diagram illustrates how this compound treatment leads to polyploidy in HeLa cells by disrupting the Aurora B signaling pathway.
This compound-Induced Polyploidy Pathway in HeLa Cells
The diagram shows that this compound inhibits Aurora B kinase activity. This prevents the phosphorylation of Histone H3 on Serine 10, a key mitotic marker. Consequently, chromosomes fail to align and segregate correctly, ultimately leading to the failure of cytokinesis. The cell cannot divide, but continues to grow and replicate its DNA, resulting in a polyploid state with a single, enlarged, and often lobed nucleus [1] [2].
The diagram below outlines the key steps for treating HeLa cells with this compound and conducting subsequent analyses.
This compound Treatment and Analysis Workflow
A properly prepared stock solution is crucial for achieving reproducible experimental results.
Reconstitution Protocol
Aliquoting and Storage
The table below outlines typical working concentrations and conditions for using this compound in cell culture experiments.
| Application | Working Concentration | Incubation Time | Key Readouts |
|---|---|---|---|
| General Aurora B Inhibition | 50 - 500 nM [2] | 2 - 24 hours [2] | Inhibition of histone H3 phosphorylation (Ser10) [3] [2] |
| Mitotic Phenotype & SAC Disruption | 100 - 250 nM [2] | 2 - 6 hours [2] | Chromosome misalignment, failed cytokinesis, polyploidization [3] [2] |
| Strong Polyploidization | Up to 500 nM [2] | 12 - 24 hours [2] | DNA content up to 32C (flow cytometry), enlarged and lobed nuclei [2] |
The following diagram illustrates the typical experimental workflow for using this compound in cell-based assays, from preparation to analysis.
Your query mentions "Hesperadin," but the search results primarily detail studies on a compound called Hesperidin. It is crucial to understand that Hesperidin and this compound are two distinct compounds with different properties and origins:
| Feature | Hesperidin | This compound |
|---|---|---|
| Type | Natural flavonoid (flavanone glycoside) found abundantly in citrus fruits [1] [2] | Synthetic small-molecule kinase inhibitor [3] |
| Primary Targets | Broad-spectrum; modulates inflammation, oxidative stress, and apoptosis pathways (e.g., PI3K/Akt, Bax/Bcl-2) [1] [2] | Aurora B kinase and CaMKII-δ [3] |
| Reported Potency | Micromolar (µM) range [4] | Nanomolar (nM) range [3] |
The following protocols and data are based on research concerning Hesperidin. The search results did not yield a detailed cytotoxicity assay protocol specifically for this compound.
Objective: To evaluate the cytotoxic, pro-apoptotic, and chemosensitizing effects of Hesperidin, both alone and in combination with Cisplatin, on human cancer cell lines in vitro.
Table 1: Summary of Cytotoxic and Pro-Apoptotic Effects of Hesperidin in A431 Cells [4]
| Assay | Key Findings (48h treatment) | Significance vs. Control |
|---|
| Cell Viability (MTT) | Hesperidin (200 µM) reduced viability to 34.8%. Combination with Cisplatin reduced viability to 21.7%. | p < 0.01 p < 0.001 | | Apoptosis (Annexin V/PI) | Hesperidin (200 µM) induced 32.5% early and 29.4% late apoptosis. Combination treatment showed the highest apoptotic ratio. | p < 0.05 p < 0.001 | | Caspase-3/7 Activity | Significant increase with Hesperidin alone. Highest activation observed in the combination group. | p < 0.01 p < 0.001 | | Gene Expression (RT-qPCR) | Upregulation of Bax and Caspase-3/7; downregulation of Survivin. | p < 0.01, p < 0.05, p < 0.01 |
Table 2: this compound Synergy with Cisplatin in Gastric Cancer Cells [3]
| Parameter | This compound Monotherapy | This compound + Cisplatin |
|---|---|---|
| IC₅₀ (Proliferation) | Markedly suppressed GC cell proliferation in a dose-dependent manner. | Markedly reduced the IC₅₀ of cisplatin. |
| ROS Levels | Induced ROS generation. | Markedly increased ROS accumulation. |
| Apoptosis | Induced mitochondrial apoptosis. | Potentiated apoptotic cell death. |
| Key Mechanism | - | NOX1-dependent oxidative stress pathway. |
1. Cell Viability and Cytotoxicity Assay (MTT) * Purpose: To determine the reduction in cell viability and calculate the half-maximal inhibitory concentration (IC₅₀) of Hesperidin and Cisplatin. * Materials: Cell line (e.g., A431 human epidermoid carcinoma), Hesperidin, Cisplatin, MTT reagent, DMSO, microplate reader [4]. * Procedure: 1. Seed cells in a 96-well plate and culture until 70-80% confluent. 2. Treat with a concentration gradient of Hesperidin (e.g., 0-200 µM) and Cisplatin (e.g., 0-50 µM), alone and in combination, for 24-48 hours. 3. Add MTT solution to each well and incubate for 2-4 hours at 37°C. 4. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. 5. Measure the absorbance at a wavelength of 570 nm using a microplate reader. 6. Calculate cell viability percentage and determine IC₅₀ values using appropriate statistical software.
2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining * Purpose: To quantify the percentage of cells undergoing early and late apoptosis. * Materials: Annexin V-FITC apoptosis detection kit, flow cytometer [4]. * Procedure: 1. Harvest treated and control cells by trypsinization. 2. Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. 3. Stain cells with Annexin V-FITC and PI for 15-20 minutes in the dark at room temperature. 4. Analyze the cells immediately using a flow cytometer. Distinguish populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
3. Caspase-3/7 Activity Assay * Purpose: To measure the activation of executioner caspases, a hallmark of apoptosis. * Materials: Caspase-3/7 activity assay kit (luminescent or fluorescent), microplate reader [4]. * Procedure: 1. Lyse treated and control cells using the provided lysis buffer. 2. Incubate the cell lysate with a caspase-specific substrate, which emits light or fluorescence upon cleavage. 3. Measure the luminescence or fluorescence intensity with a microplate reader. Increased signal in treated samples indicates higher caspase activity.
4. Gene Expression Analysis by RT-qPCR * Purpose: To investigate changes in the expression of apoptosis-related genes (e.g., Bax, Caspase-3, Survivin). * Materials: RNA extraction kit, reverse transcription kit, SYBR Green qPCR master mix, real-time PCR system [4]. * Procedure: 1. Extract total RNA from treated and control cells. 2. Synthesize cDNA using a reverse transcriptase enzyme. 3. Prepare qPCR reactions with gene-specific primers and SYBR Green master mix. 4. Run the PCR and analyze the data using the comparative Ct (ΔΔCt) method to determine fold changes in gene expression relative to a housekeeping gene (e.g., GAPDH).
The diagram below illustrates the key molecular mechanisms by which Hesperidin exerts its anticancer effects, based on the findings from the cited studies.
The experimental data and protocols outlined demonstrate that Hesperidin is a promising natural compound with significant cytotoxic and pro-apoptotic activity against various cancer cell lines. Its ability to synergize with conventional chemotherapeutics like Cisplatin suggests potential as an adjunct therapy to enhance efficacy and potentially reduce side effects.
Future research should focus on:
This compound is a potent, cell-permeable inhibitor of several kinases. The table below summarizes its key reported inhibitory concentrations (IC50) from cell-free assays.
| Target Kinase | Reported IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| Aurora B (human) | 250 nM | Cell-free kinase assay | [1] |
| TbAUK1 (Trypanosoma brucei) | 40 nM | Cell-free kinase assay | [1] |
| MST4 (human) | ~100 nM | TR-FRET kinase assay | [2] |
| Other Kinases (AMPK, Lck, etc.) | Reduced activity at 1 μM | Cell-free kinase assay | [1] |
> Important Note on Specificity: While initially characterized as an Aurora B inhibitor, this compound demonstrates nanomolar potency against MST4 and can markedly reduce the activity of other kinases at higher concentrations (1 μM) [2] [1]. This polypharmacology should be considered when interpreting experimental results.
Here are detailed protocols for determining the IC50 of this compound in biochemical and cellular contexts.
This protocol, adapted from a study identifying this compound as a potent MST4 inhibitor, uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2].
Key Reagents:
Procedure:
This general protocol for determining a drug's IC50 on adherent cells using the MTT viability assay can be applied to this compound [3].
Key Reagents:
Procedure:
The following diagrams outline the logical flow for the key protocols described above.
This compound is a potent small-molecule inhibitor belonging to the indolinone class, initially designed against the ATP-binding site of Aurora kinases. This compound has demonstrated significant antitumor activity at nanomolar concentrations across various cancer types, including pancreatic, gastric, and cervical cancers. This compound primarily functions through dual kinase inhibition, targeting both Aurora B kinase and calcium/calmodulin-dependent protein kinase II-δ (CaMKII-δ), which enables it to simultaneously exert antitumor effects while potentially mitigating chemotherapy-associated cardiotoxicity [1]. The molecular structure of this compound features a 3-(anilinoarylmethylene)-2-oxindole core, with specific analogues containing amide groups that enhance stability and activity through additional hydrogen bonding capabilities [2].
The antiproliferative efficacy of this compound stems from its ability to disrupt mitotic progression through Aurora B inhibition, leading to chromosomal missegregation and polyploidy. Additionally, this compound triggers mitochondrial apoptosis pathways through ROS-mediated mechanisms and modulates critical stress response pathways involving ATF4 and GADD45A [3]. Recent investigations have explored this compound's potential as a chemosensitizer, particularly with cisplatin, demonstrating synergistic effects in gastric cancer models through NOX1-dependent oxidative stress pathways [1]. These multifaceted mechanisms position this compound as a promising candidate for targeted cancer therapy and combination treatment strategies.
This compound's antitumor activity has been evaluated across diverse cancer types, providing researchers with validated in vitro models for specific cancer contexts. For pancreatic cancer studies, multiple cell lines and patient-derived tumor organoids have shown sensitivity to this compound at nanomolar concentrations [3]. In gastric cancer research, the AGS and HGC-27 cell lines have demonstrated reliable responsiveness, with documented IC₅₀ values in proliferation assays [1]. For cervical cancer investigations, HeLa cells have been extensively used, showing characteristic polyploidy induction following this compound treatment [2]. Additional models include osteosarcoma (U2OS) and various other cancer cell types that may be selected based on research objectives.
Table 1: Recommended Cancer Cell Lines for this compound Testing
| Cancer Type | Cell Line Options | Key Characteristics | Culture Medium |
|---|---|---|---|
| Pancreatic Cancer | MIA PaCa-2, PANC-1, Patient-derived organoids | High metastatic potential, KRAS mutations | DMEM + 10% FBS |
| Gastric Cancer | AGS, HGC-27 | Epithelial morphology, p53 mutations | RPMI-1640 or DMEM + 10% FBS |
| Cervical Cancer | HeLa | HPV-positive, rapid division | RPMI-1640 + 10% FBS |
| Osteosarcoma | U2OS | Epithelial-like, p53 wild-type | RPMI-1640 + 10% FBS |
| Oral Squamous Cell Carcinoma | HN6, HN15 | High invasive capacity | DMEM + 10% FBS |
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for determining cell viability and proliferation following this compound treatment. This assay measures the metabolic activity of cells through the reduction of WST-8 to formazan by cellular dehydrogenases.
Protocol Steps:
The clonogenic assay evaluates long-term reproductive viability after this compound treatment, measuring the ability of single cells to form colonies following drug exposure.
Protocol Steps:
Table 2: this compound Antiproliferative Activity Across Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Treatment Duration | Assay Type | Reference |
|---|---|---|---|---|---|
| AGS | Gastric | ~30 nM | 48 hours | CCK-8 | [1] |
| HGC-27 | Gastric | ~40 nM | 48 hours | CCK-8 | [1] |
| HeLa | Cervical | 35-43 nM | 48 hours | Cell counting | [2] |
| Pancreatic lines | Pancreatic | Nanomolar range | 48-72 hours | Multiple assays | [3] |
| U2OS | Osteosarcoma | 106 μM (Hesperidin) | 48 hours | MTS | [4] |
Annexin V/Propidium iodide (PI) staining distinguishes between early apoptotic, late apoptotic, and necrotic cell populations based on phosphatidylserine externalization and membrane integrity.
Protocol Steps:
The JC-1 assay detects changes in mitochondrial membrane potential (ΔΨm), an early indicator of mitochondrial apoptosis pathway activation.
Protocol Steps:
Caspase activation represents a committed step in apoptosis execution and can be measured through multiple approaches:
This compound induces cell cycle perturbations through Aurora B inhibition, leading to polyploidy and mitotic defects.
Protocol Steps:
Protein expression changes in response to this compound treatment provide insights into its mechanisms of action.
Protocol Steps:
The following diagram illustrates the primary molecular mechanisms and signaling pathways through which this compound exerts its antitumor effects:
Diagram 1: this compound molecular mechanisms and signaling pathways in cancer cells. This compound primarily targets Aurora B kinase and CaMKII-δ, leading to mitotic disruption, oxidative stress, and ER stress, which converge on apoptotic pathways through ATF4/GADD45A axis activation and NOX1-dependent mechanisms.
Global gene expression profiling provides unbiased insights into this compound's mechanisms and potential biomarkers of response.
Protocol Steps:
The combination of this compound with cisplatin demonstrates synergistic effects in various cancer models, particularly in gastric cancer, through NOX1-dependent oxidative stress pathways [1].
Protocol Steps:
Table 3: this compound-Cisplatin Combination Effects in Cancer Models
| Cancer Model | This compound IC₅₀ | Cisplatin IC₅₀ | Combination Effect | Key Mechanisms | Reference |
|---|---|---|---|---|---|
| Gastric Cancer (AGS) | ~30 nM | ~20 μM | Synergistic (CI<0.8) | NOX1-dependent ROS, Enhanced DNA damage | [1] |
| Osteosarcoma (U2OS) | N/A | 4.83 μM | Enhanced efficacy | Bax upregulation, Bcl-2 downregulation | [4] |
| Cervical Cancer (HeLa) | 35-43 nM | N/A | Additive/synergistic | Polyploidy induction, Apoptosis | [2] |
Robust statistical analysis is essential for reliable interpretation of this compound antitumor activity data:
Implement rigorous quality control measures to ensure experimental reproducibility:
These comprehensive application notes and protocols provide researchers with standardized methods for evaluating the in vitro antitumor activity of this compound. The experimental approaches outlined encompass potency assessment, mechanism elucidation, and combination therapy evaluation, enabling systematic investigation of this promising therapeutic agent. The nanomolar potency of this compound against diverse cancer models, coupled with its dual kinase targeting and chemosensitization capabilities, positions it as a compelling candidate for further development. Particularly noteworthy is the demonstrated synergy with cisplatin in gastric cancer models, suggesting potential clinical applications for overcoming chemotherapy resistance. Researchers can adapt these validated protocols to specific cancer types and research objectives, contributing to the continued characterization of this compound's therapeutic potential and mechanistic underpinnings.
This compound is a potent, cell-permeable inhibitor of Aurora B kinase with an IC₅₀ of 250 nM in cell-free assays, while demonstrating markedly reduced activity against MKK1 in vivo [1]. This small molecule inhibitor belongs to the class of mitotic kinase inhibitors that has gained significant attention in both cancer research and parasitology due to its specific action on cell division processes. This compound exhibits a unique molecular profile, potently inhibiting Aurora B while also reducing the activity of several other kinases including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK at higher concentrations [1]. The compound has been instrumental in elucidating mitotic mechanisms in diverse biological systems, from human cancer cells to apicomplexan parasites, making it a valuable tool for researchers investigating cell cycle regulation and proliferation control.
It is crucial to distinguish This compound from the similarly named flavonoid Hesperidin, which is a completely different compound derived from citrus fruits with distinct biological activities and mechanisms of action. While this compound specifically targets Aurora B kinase and disrupts mitotic progression, Hesperidin is a natural flavonoid with reported anticancer properties through different mechanisms including apoptosis induction and endoplasmic reticulum stress [2] [3] [4]. This application note focuses exclusively on the synthetic kinase inhibitor this compound and its applications in cell proliferation research.
Table 1: Antiproliferative Effects of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Assay Type | Incubation Time | Reference |
|---|---|---|---|---|---|
| HepG2 | Liver | 0.2 μM | MTT | 48 hours | [1] |
| HeLa | Cervical | ~20-100 nM | Functional* | Not specified | [1] |
| 3D7 | Malaria parasite | ~50 nM | Growth inhibition | 72 hours | [5] |
| Dd2 | Malaria parasite | ~50 nM | Growth inhibition | 72 hours | [5] |
*Functional assays in HeLa cells measured loss of mitotic histone H3-Ser10 phosphorylation [1]
Table 2: this compound's Kinase Inhibition Profile
| Kinase Target | IC₅₀ / Potency | Experimental System | Cellular Consequences |
|---|---|---|---|
| Aurora B | 250 nM | Cell-free assay | Mitotic defects, polyploidization [1] |
| TbAUK1 | 40 nM | In vitro kinase assay | Trypanosoma growth inhibition [1] |
| Histone H3 phosphorylation | 20-100 nM | HeLa cells | Loss of mitotic histone H3-Ser10 phosphorylation [1] |
This compound demonstrates dose-dependent antiproliferative effects across multiple cell types. In human cancer cells, treatment with this compound causes profound defects in mitosis and cytokinesis, leading to cessation of proliferation and polyploidization [1]. These effects can be specifically ascribed to the inhibition of Aurora B function during the process of chromosome attachment. At concentrations of 20-100 nM, this compound is sufficient to induce the loss of mitotic histone H3-Ser10 phosphorylation in HeLa cells, indicating its potent cellular activity [1].
The compound also exhibits selective antiparasitic activity against Plasmodium falciparum, the causative agent of malaria, with IC₅₀ values in the tens of nanomolar range [5]. This antiplasmodial activity occurs through a unique mechanism involving an epistatic interaction between PfArk1 and PfNek1 kinases, demonstrating that this compound can be used to identify novel essential pathways in pathogens [5]. The treatment of P. falciparum with this compound (0.5 μM, 10× IC₅₀) results in a approximately 50% reduction in the total number of nuclei per schizont and significant morphological abnormalities in nuclear structure [5].
This compound primarily functions through potent inhibition of Aurora B kinase, a key regulator of mitosis. Aurora B is part of the chromosomal passenger complex that localizes to kinetochores during prometaphase and metaphase, and to the spindle midzone during anaphase, playing crucial roles in chromosome alignment, spindle assembly checkpoint, and cytokinesis [1]. This compound inhibits the ability of immunoprecipitated Aurora B to phosphorylate histone H3 with an IC₅₀ of 250 nM in cell-free systems [1]. This inhibition leads to defective chromosome segregation and failure of cytokinesis, resulting in polyploid cells that eventually undergo apoptosis or cease proliferation.
The molecular consequences of Aurora B inhibition by this compound include:
While Aurora B is the primary target, this compound also affects other kinases at higher concentrations. At 1 μM, it markedly reduces the activity of AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK [1]. However, it does not inhibit MKK1 activity in vivo, demonstrating some degree of selectivity [1]. In parasitic organisms, this compound reveals unexpected genetic interactions, as resistance mutations in P. falciparum map not only to PfArk1 but also to PfNek1, suggesting a novel functional interaction between Ark and Nek kinases [5].
Figure 1: Molecular Mechanism of this compound-Mediated Cell Proliferation Inhibition. This compound primarily inhibits Aurora B kinase, leading to defects in histone phosphorylation, kinetochore function, and spindle checkpoint control, ultimately resulting in cytokinesis failure, polyploidy, and proliferation arrest.
Purpose: To evaluate the antiproliferative effects of this compound on cancer cell lines.
Materials:
Procedure:
Purpose: To assess the effect of this compound on cell cycle distribution.
Materials:
Procedure:
Purpose: To confirm target engagement by assessing phosphorylation status of Aurora B substrates.
Materials:
Procedure:
Figure 2: Experimental Workflow for this compound Cell Proliferation Inhibition Assays. The comprehensive protocol includes cell culture, this compound treatment, multiple assessment methods, and integrated data analysis to evaluate antiproliferative effects.
This compound has emerged as a valuable chemical tool in cancer research for investigating mitotic mechanisms and developing potential therapeutic strategies. Its application spans multiple areas:
Beyond cancer research, this compound has revealed unexpected utility in antiparasitic drug discovery. The compound demonstrates potent activity against Plasmodium falciparum with IC₅₀ values in the tens of nanomolar range [5]. Its unique mechanism in parasites involves:
Successful implementation of this compound proliferation assays requires careful optimization of several parameters:
Table 3: Troubleshooting Guide for this compound Proliferation Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| No effect on proliferation | Inactive compound | Verify compound activity using phospho-histone H3 Western blot |
| High background in MTT assay | Incomplete formazan solubilization | Extend DMSO incubation time with gentle shaking |
| Poor dose-response | Inadequate concentration range | Expand tested concentration range (0.1 nM - 100 μM) |
| Excessive cytotoxicity | DMSO toxicity | Ensure final DMSO concentration ≤0.1% |
| Variable results between replicates | Inconsistent cell seeding | Standardize cell counting and seeding protocols |
This compound represents a potent and specific chemical probe for investigating Aurora B kinase function and its role in cell proliferation. The comprehensive protocols outlined in this application note provide researchers with robust methodologies to evaluate the antiproliferative effects of this compound across diverse biological systems. The compound's unique ability to inhibit Aurora B at low nanomolar concentrations, coupled with its effects on mitotic progression and cytokinesis, makes it an invaluable tool for both basic cell biology research and drug discovery efforts.
The unexpected activity of this compound against apicomplexan parasites further expands its utility beyond cancer research, highlighting the potential for repurposing human kinase inhibitors as antiparasitic agents. As research continues, this compound will undoubtedly remain a key reagent for unraveling the complexities of cell division and developing novel therapeutic strategies for proliferation-associated diseases.
1. Core Mechanism of Action this compound functions as a potent and selective ATP-competitive inhibitor of Aurora B kinase [1] [2] [3]. Aurora B is a chromosomal passenger protein critical for correcting erroneous kinetochore-microtubule attachments, ensuring proper chromosome segregation, and maintaining the spindle assembly checkpoint (SAC) [1]. By inhibiting Aurora B, this compound disrupts these processes, leading to:
2. Primary Research Applications
3. Key Considerations for Experimental Design
This protocol is adapted from a 2025 study investigating Rsk2 and Aurora B inhibition in osteosarcoma [2].
1. Reagents and Equipment
2. Procedure
3. Data Analysis
This protocol is based on foundational studies demonstrating this compound's effect on the SAC [1].
1. Reagents and Equipment
2. Procedure
3. Data Analysis
The table below summarizes key experimental parameters from the literature.
| Parameter | Recommended Concentration | Incubation Time | Key Observed Phenotypes | Cell Lines Validated |
|---|---|---|---|---|
| Mitotic Arrest & Polyploidy | 100 nM [2] | 24-48 hours [2] | Polynuclear cells, cytokinesis failure, disorganized mitotic spindles | Mouse/human osteosarcoma (FosTg, U2OS, SaOS-2) [2] |
| SAC Override | 100 nM [1] | <1 hour (post-Taxol/Monastrol arrest) [1] | Premature anaphase entry with mal-oriented chromosomes | HeLa cells [1] |
| Anti-Malarial Activity | 70 nM (Pf 3D7 IC₅₀) [4] | 48 hours (growth assay) [4] | Aberrant nuclear division, reduced merozoite formation | Plasmodium falciparum 3D7 & Dd2 strains [4] |
The following diagrams illustrate this compound's core mechanism and a typical experimental workflow.
Diagram 1: this compound's mechanism of action via Aurora B kinase inhibition. This compound inhibits Aurora B, leading to loss of spindle checkpoint, kinetochore attachment errors, and cytokinesis failure, ultimately causing mitotic arrest and polyploidy.
Diagram 2: General workflow for this compound treatment experiments. The process involves seeding cells, treating with this compound, incubating for 24-48 hours, and analyzing outcomes through microscopy, flow cytometry, and viability assays.
Influenza viruses remain a significant global health threat, causing annual epidemics and sporadic pandemics. The limitations of current antivirals, including narrow therapeutic windows and emerging drug resistance, have intensified the search for alternative therapeutic strategies. Hesperadin, an aurora B kinase inhibitor, has emerged as a promising broad-spectrum influenza antiviral through forward chemical genomics screening. This compound exhibits single to submicromolar efficacy against multiple human clinical isolates of influenza A and B viruses, including oseltamivir-resistant strains. Its host-targeting mechanism presents a higher genetic barrier to resistance compared to direct-acting antivirals. These application notes provide detailed methodologies for evaluating this compound's antiviral activity, investigating its mechanism of action, and exploring its potential in combination therapies for influenza infection.
This compound demonstrates broad-spectrum antiviral activity against diverse influenza viruses with a favorable selectivity index, indicating its potential therapeutic value. The table below summarizes the antiviral efficacy of this compound against various influenza strains:
Table 1: Antiviral Efficacy of this compound Against Influenza Clinical Isolates
| Influenza Strain | Type/Subtype | Drug Sensitivity Profile | EC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| A/Texas/4/2009 | H1N1 | Oseltamivir-resistant | 1.07 ± 0.11 | 19.9 |
| A/North Carolina/39/2009 | H1N1 | Oseltamivir-resistant | 0.82 ± 0.02 | 26.0 |
| A/Washington/29/2009 | H1N1 | Oseltamivir-resistant | 0.37 ± 0.12 | 57.6 |
| A/California/02/2014 | H3N2 | Oseltamivir-resistant | 1.80 ± 0.42 | 11.8 |
| A/Texas/12/2007 | H3N2 | Oseltamivir-resistant | 2.21 ± 0.23 | 9.7 |
| A/WSN/1933 | H1N1 | Laboratory-adapted strain | 0.22 ± 0.04 | 56.1 |
| A/California/07/2009 | H1N1 | Oseltamivir-sensitive | 0.28 ± 0.03 | 76.1 |
| B/Wisconsin/1/2010 | B/Yamagata | Oseltamivir-sensitive | 0.73 ± 0.05 | 29.2 |
| B/Brisbane/60/2008 | B/Victoria | Oseltamivir-sensitive | 0.52 ± 0.05 | 41.0 |
Citation: [1]
The cellular cytotoxicity of this compound was determined in Madin-Darby Canine Kidney (MDCK) cells, with a CC₅₀ value of 21.3 ± 0.8 μM after 48 hours of incubation. This cytotoxicity profile establishes a safety margin for antiviral testing, with recommended concentrations not exceeding 10 μM in plaque assays to minimize cytotoxic effects while maintaining robust antiviral activity.
This compound inhibits influenza virus replication through a host-targeting approach rather than direct viral protein inhibition. Mechanistic studies reveal that it targets an early stage of viral replication post-viral entry but prior to viral RNA transcription and translation.
Figure 1: this compound Mechanism of Action Against Influenza Virus
The primary mechanism involves delayed nuclear entry of the viral ribonucleoprotein (vRNP) complex, which subsequently inhibits downstream viral RNA transcription and translation. This unique mechanism differs from neuraminidase inhibitors like oseltamivir, allowing for potential synergistic effects when combined with direct-acting antivirals.
Related flavonoids such as hesperidin (a structural analog) have demonstrated additional mechanisms against viruses:
The plaque assay remains the gold standard for quantifying infectious virus particles and evaluating antiviral compound efficacy.
Figure 2: Plaque Assay Workflow for this compound Evaluation
Calculate the 50% effective concentration (EC₅₀) using non-linear regression analysis of the dose-response curve. The selectivity index (SI) is determined as CC₅₀/EC₅₀, where CC₅₀ is the 50% cytotoxic concentration determined in parallel cytotoxicity assays.
The Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) provides a streamlined alternative to traditional plaque assays by measuring neuraminidase activity as a surrogate for viral replication.
This method offers improved turnaround time and is suitable for screening large compound libraries while maintaining reproducibility and high throughput capacity [5].
Evaluate potential synergistic effects between this compound and oseltamivir using the following approach:
This compound presents several valuable applications for influenza research and therapeutic development:
Table 2: Advantages and Limitations of this compound for Influenza Research
| Advantages | Limitations |
|---|---|
| Broad-spectrum activity against influenza A and B | Moderate cytotoxicity (CC₅₀ = 21.3 μM) |
| Effective against oseltamivir-resistant strains | Limited solubility in aqueous solutions |
| Novel host-targeting mechanism | Requires further in vivo validation |
| Potential for synergistic combination therapy | Off-target effects on other kinases |
| High genetic barrier to resistance |
This compound represents a promising host-targeting antiviral candidate with broad-spectrum activity against both influenza A and B viruses, including strains resistant to current therapeutics. The detailed protocols outlined in these application notes provide researchers with robust methodologies for evaluating this compound's antiviral efficacy, investigating its unique mechanism of action, and exploring its potential in combination therapies. The distinct mechanism of delaying vRNP nuclear import, coupled with demonstrated synergistic effects with oseltamivir, positions this compound as both a valuable research tool and a promising candidate for further therapeutic development against influenza. Future research directions should focus on optimizing this compound's therapeutic window, evaluating efficacy in animal models, and further elucidating its molecular targets in the host cell.
| Cell Type / Model | This compound Concentration | Treatment Duration | Primary Observed Outcome | Citation |
|---|---|---|---|---|
| HeLa (human cervical cancer cells) | Not explicitly stated in abstract | Not explicitly stated in abstract | Inhibition of chromosome alignment; premature anaphase entry with monooriented chromosomes. | [1] |
| Mouse & Human Osteosarcoma cells (FosTg, U2OS, SaOS-2) | 100 nM | 24 hours | Impaired cytokinesis; accumulation of polynuclear cells (polyploidy). | [2] |
| HeLa cells (from foundational study) | 100–500 nM | 1 hour (for checkpoint assays) | Abrogation of spindle assembly checkpoint arrest induced by taxol or monastrol. | [1] |
The following workflow and detailed steps are based on the application of this compound in osteosarcoma cell studies [2].
Cell Plating:
This compound Preparation and Treatment:
Incubation:
Analysis of Polyploidy and Mitotic Defects:
This compound specifically inhibits Aurora B kinase, a crucial component of the Chromosomal Passenger Complex (CPC). The following diagram illustrates how this inhibition disrupts mitosis.
This compound serves as a precise pharmacological tool for inducing polyploidy through targeted inhibition of Aurora B kinase. The standard protocol of 100 nM treatment for 24 hours provides a robust starting point for researchers aiming to study mitotic failure, polyploidy, and their consequences in cellular models.
| Solvent | Solubility | Temperature | Notes / Source |
|---|---|---|---|
| DMSO | 100 mg/mL (163.78 mM) | Not specified | Research-grade supplier data [1] |
| DMSO | 107 mg/mL (175.24 mM) | Not specified | Research-grade supplier data (different batch) [1] |
| Water | 2.25 ± 0.09 µg/mL | Room Temperature | Shake-flask method [2] |
| Water | Insoluble | Not specified | Research-grade supplier data [1] |
Beyond simple DMSO dissolution, several advanced methodologies can significantly improve hesperidin's solubility for experimental use.
Nanoparticle Synthesis via Antisolvent Recrystallization: This technique can reduce hesperidin particle size to a mean of 72.24 nm, creating nanoparticles with an in vitro absorption rate 5.63 times higher than raw powder [3].
Encapsulation in ZIF-8 Metal-Organic Framework: This porous carrier is ideal for gastric-targeted delivery, as it degrades in acidic environments to release its payload [2].
Formulation as a Microemulsion: A nanocarrier system with a mixture of sesame and orange oil, Tween 80 (surfactant), and Solutol HS15 (cosurfactant) can significantly enhance solubility and dissolution rate [4].
Q1: Why is my hesperidin precipitating out of my aqueous buffer solution? This is expected due to hesperidin's inherently low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound rapidly precipitates. Using a solubility-enhanced formulation like nanoparticles or a microemulsion is recommended for aqueous experiments [2] [3] [4].
Q2: What is the maximum recommended DMSO concentration for my in vitro assays? While hesperidin is highly soluble in pure DMSO, the final DMSO concentration in cell culture is the critical factor. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell lines to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration in your experiments [5].
Q3: Are there any green solvent alternatives to DMSO for hesperidin? Yes, research shows that Acidic Deep Eutectic Solvents (DESs), such as those based on choline chloride mixed with lactic acid or citric acid, are effective green solvents for solubilizing hesperidin. These can be viable alternatives for certain applications like extraction [6].
The following chart outlines the key steps for creating hesperidin nanoparticles using the antisolvent recrystallization method, which can significantly improve solubility for your experiments.
What is the typical IC₅₀ range for Hesperadin in cancer cell lines? this compound exhibits potent antitumor activity at nanomolar (nM) concentrations. In gastric cancer cell lines, the IC₅₀ has been reported to be around 90 nM after 48 hours of treatment [1].
What is the primary mechanism of action of this compound? this compound is a small-molecule kinase inhibitor. Its primary known targets are Aurora B kinase, which regulates mitosis, and Calcium/calmodulin-dependent protein kinase II-δ (CaMKII-δ), which is involved in the oxidative stress response. This dual inhibition contributes to its antitumor effects [1].
How does this compound sensitize cancer cells to Cisplatin? Research indicates that this compound enhances cisplatin sensitivity by inducing NOX1-dependent oxidative stress. This leads to increased reactive oxygen species (ROS) accumulation, aggravated DNA damage, and promotion of mitochondrial dysfunction-driven apoptosis [1].
What are the key parameters to measure when studying this compound's cytotoxic effects? A comprehensive assessment should include:
The following table summarizes specific problems, their potential causes, and verified solutions based on recent studies.
| Problem & Phenomenon | Potential Root Cause | Solution & Verified Approach |
|---|
| Unexpected High Cytotoxicity Low cell viability at very low (<10 nM) compound concentrations. | High cell line sensitivity; overly potent batch. | Confirm IC₅₀ via full dose-response curve (e.g., 0-90 nM). Use Cell Counting Kit-8 (CCK-8) for accurate viability measurement [1]. | | Lack of Expected Effect No significant cell death or pathway inhibition is observed. | Inactive compound; incorrect solvent; resistant cell line. | Verify solvent (DMSO) concentration does not exceed 0.5% [1]. Use a positive control (e.g., Camptothecin) to validate assay system [3]. | | Variable Results Between Cell Lines Different IC₅₀ values in AGS vs. HGC-27 gastric cancer cells. | Inherent differences in genetic background and pathway dependency. | Expected and normal. Perform RNA-Seq to identify differentially expressed genes and pathways (e.g., NOX1 upregulation) in the responsive cell line [1]. | | Confirming Synergy with Cisplatin Unclear if the combination effect is additive or synergistic. | Simple additive effect without mechanistic interaction. | Use multiple models (e.g., Bliss independence, Chou-Talalay) to calculate synergy. A Bliss score >0 indicates synergy [2]. Measure ROS and γ-H2AX to confirm enhanced oxidative stress and DNA damage [1]. |
Here are standardized protocols for key experiments, compiled from the literature.
This protocol is used to assess the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC₅₀) [1].
This protocol helps distinguish between early apoptosis, late apoptosis, and necrosis [2].
The diagram below illustrates the key molecular mechanism by which this compound sensitizes gastric cancer cells to cisplatin, as revealed by transcriptomic analysis [1].
The table below summarizes potency data from various cellular and biochemical studies.
| Assay Type | Reported IC₅₀ / Effective Concentration | Experimental Context |
|---|---|---|
| In Vitro Kinase Assay | ~250 nM [2] | Inhibition of immunoprecipitated Aurora B kinase activity. |
| Cellular Efficacy (Proliferation) | 20 - 100 nM [2] | Induction of polyploidy and loss of mitotic histone H3-Ser10 phosphorylation in HeLa cells. |
| Cellular Efficacy (Proliferation) | 35 - 43 nM [1] | Inhibition of HeLa cell proliferation by specific this compound analogues (6f, 6i, 6l, 6o). |
| Influenza Antiviral EC₅₀ | Single to sub-micromolar range [5] | Inhibition of multiple influenza virus strains (host-targeting mechanism). |
| Cytotoxicity (CC₅₀) | 21.3 µM [5] | Cytotoxicity in MDCK cells after 48 hours of incubation. |
Here are detailed methodologies for key experiments to validate this compound's activity.
This protocol is adapted from research that identified HOI-07 as a specific Aurora B inhibitor [3].
This is a standard method to confirm Aurora B inhibition in cells [3] [2].
This method assesses the functional consequence of Aurora B inhibition [1] [2].
The following diagram illustrates the logical workflow and signaling pathway for validating this compound's effect, from treatment to phenotypic readouts.
The phospho-histone H3 (Ser10) signal is not decreasing in my Western blot. What could be wrong?
My cells are not becoming polyploid after this compound treatment. Why?
Is this compound specific to Aurora B? this compound is a potent Aurora B inhibitor but not entirely specific. At 1 µM, it has been shown to inhibit other kinases, including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK [2]. This is a critical consideration for interpreting phenotypes. Always use multiple assays to confirm that the observed effects are due to Aurora B inhibition. For greater specificity, consider newer, more selective Aurora B inhibitors or genetic knockdown/knockout approaches as complementary validation [3].
Q: What are the main stability and solubility challenges of using hesperidin in cell culture? A: The primary challenge is its inherently low aqueous solubility, which leads to low bioavailability and inconsistent dosing in experiments [1]. When simply dissolved in a solvent like DMSO and added to culture media, hesperidin can precipitate, reducing its effective concentration and leading to unreliable experimental results [2].
Q: What formulation strategies can improve hesperidin's performance? A: Advanced nanotechnologies have been developed to enhance solubility and stability. The following table summarizes two effective approaches.
| Formulation Strategy | Key Characteristics | Key Findings in Cell Culture/Models |
|---|---|---|
| Hesperetin Nanocrystals [2] | Composed of 100% active compound; particle sizes below 1 µm (often <200 nm). | Increased dissolution rate and kinetic solubility; higher antioxidant capacity in Alzheimer's disease cell models compared to bulk material or ethanol-dissolved hesperetin. |
| Hesperidin-Loaded Bilosomes [3] | Lipid nanovesicles containing bile salts (e.g., Sodium Deoxycholate); ~162 nm particle size. | Improved entrapment efficiency (89.1%); sustained drug release (56% in 8 hours); significantly lowered IC₅₀ (from 264 µg/mL to 106.2 µg/mL) in Vero cells, indicating enhanced cytotoxicity. |
This protocol is adapted from studies showing that smaller nanocrystals (<200 nm) significantly increase dissolution rate and bioefficacy [2].
The workflow for this protocol is as follows:
This protocol is based on a method that demonstrated high encapsulation efficiency and sustained release for nephroprotection studies [3].
The workflow for this protocol is as follows:
Q: Our hesperidin treatment shows no biological effect in cell culture. What could be wrong? A: This is likely due to insoluble hesperidin precipitating out of the culture medium, resulting in a much lower actual concentration than intended.
Q: We observe high cytotoxicity in our control groups when testing new hesperidin formulations. A: Cytotoxicity could stem from residual organic solvents or the formulation components themselves (e.g., stabilizers, bile salts).
Q: Our nanocrystal formulation is aggregating in the cell culture medium. A: Aggregation occurs due to instability in the complex medium, often caused by salt-induced aggregation or interaction with proteins.
When testing the bio-efficacy of your formulated hesperidin, consider these key parameters based on recent studies:
| Experimental Aspect | Recommended Conditions & Measurements | Key Parameters & Outcomes |
|---|---|---|
| Cell Culture Model | Use relevant disease models (e.g., osteosarcoma U2OS [4], Alzheimer's disease models [2]). Consider moving from 2D to 3D cultures for better in vivo mimicry [5]. | Viability (IC₅₀), Apoptosis (Annexin V/PI, Bax/Bcl-2 ratio [4]), Antioxidant markers (GSH, MDA [3]). |
| Treatment & Analysis | Treatment duration of 48-72 hours is common [4] [5]. Use RNA-seq for transcriptomic analysis to uncover global gene expression changes [5]. | Synergy with standard chemotherapeutics (e.g., Cisplatin [4]); Gene expression (qPCR for Bax, Bcl-2, Caspase-3, Survivin [4]). |
To ensure reliable results, follow a core testing workflow that emphasizes characterization before biological assays:
Q: What are the known off-target effects of Hesperadin? A: this compound was initially characterized as an inhibitor of human Aurora B kinase but has since been found to have significant off-target effects in other systems. A key study in Plasmodium falciparum (the malaria parasite) revealed that its primary lethal effect is not through direct inhibition of Aurora kinases but via an epistatic interaction with PfNek1, a kinase from a different family [1]. Resistance to this compound was mediated by mutations in the PfNek1 gene, indicating that PfNek1's catalytic activity is required for this compound's anti-parasitic action [1]. This highlights that a compound's mechanism in a cellular context can be distinct from its known biochemical targets.
Q: How can I screen for off-target kinase interactions? A: Comprehensive kinase profiling is essential. Several established biochemical assay technologies are available for high-throughput screening to identify a compound's kinome-wide interaction profile. The table below summarizes common platform characteristics [2].
| Assay Technology | Detection Principle | Best For / Key Feature | Example Assay Volume |
|---|---|---|---|
| LanthaScreen Eu Kinase Binding | TR-FRET (Time-Resolved FRET) | Profiling inactive kinases & slow-binding inhibitors; no ATP required. | 15 µL |
| Adapta Assay | TR-FRET detection of ADP | Universal assay for both protein and lipid kinases. | 15 µL |
| Z'-LYTE Assay | FRET-based peptide phosphorylation | Secondary screening & profiling; well-established. | 20 µL |
| LanthaScreen Activity Assay | TR-FRET with phospho-specific antibodies | Screening with full protein substrates; high accuracy. | 20 µL |
Problem: Observed cellular phenotype cannot be conclusively linked to the intended kinase target due to potential off-target effects of this compound.
| Potential Cause | Recommended Solution | Supporting Experimental Evidence |
|---|---|---|
| Inhibition of an unexpected off-target kinase. | Perform resistance mutation mapping. Use forward genetics (select for resistant mutants and sequence their genomes) to identify the actual genetic locus conferring resistance, as done for PfNek1 [1]. | Mutations in PfNek1 (e.g., S854Stop, G143D) conferred up to a 150-fold increase in this compound IC₅₀ in P. falciparum [1]. |
| Complex polypharmacology: The phenotype results from simultaneous inhibition of multiple kinases. | Employ a Multi-Compound, Multi-Target Scoring (MMS) strategy. Combine this compound with other inhibitors that have divergent off-target profiles to dilute shared off-target effects and improve functional selectivity for your target of interest [3]. | The MMS method computationally identifies inhibitor combinations that maximize on-target inhibition while minimizing collective off-target activity, and has been validated in cellular models [3]. |
| Misidentification of the primary target in a new biological system. | Do not rely solely on homology to known targets. Always combine biochemical kinase assays with cellular validation (e.g., genetic knockdown/knockout of the suspected target) to see if it affects compound sensitivity [1] [3]. | The anti-plasmodial potency of human Aurora kinase inhibitors did not correlate with their potencies against the human kinases, suggesting different targets in the parasite [1]. |
The MMS method provides a rational framework to use this compound in a combination that minimizes its off-target confounders [3].
The following diagram illustrates the core logic of this strategy:
| Cell Line / System | Recommended Treatment Time | Effective Concentration (IC₅₀ where available) | Key Observed Effects |
|---|---|---|---|
| Mouse Osteosarcoma (FosTg) [1] | 24 - 48 hours | Not specified | Induction of polyploidy; impaired cytokinesis; accumulation of polynuclear cells. |
| Human Osteosarcoma (U2OS, SaOS-2) [1] | 24 - 48 hours | Not specified | Impaired cytokinesis; accumulation of polynuclear cells. |
| Plasmodium falciparum (Malaria parasite) [2] | 24 hours (post-synchronization) | ~50 nM (IC₅₀) | Block in nuclear division; aberrant nuclear morphology; reduced nuclei per schizont. |
| HeLa (Human Cervical Cancer) [3] | 48 hours | 35 - 43 nM (IC₅₀ for analogues) | Dose-dependent inhibition of cell proliferation. |
Here is a detailed methodology you can adapt to determine the optimal Hesperadin treatment time for your specific cell system, based on common experimental approaches [1] [2]:
Cell Culture and Seeding
Drug Preparation and Treatment
Incubation and Time-Point Harvesting
Downstream Analysis to Assess Mitotic Arrest
The following diagram outlines the logical flow of the optimization experiment, from setup to analysis.
Q1: My cells are not showing a significant G2/M arrest or polyploidy after 24 hours of this compound treatment. What could be wrong? A1: Several factors could be at play:
Q2: What is an appropriate vehicle control for this compound, and how do I ensure any observed effects are due to the drug and not the solvent? A2:
Q3: Besides cell cycle arrest, what other phenotypic changes should I look for to confirm this compound's activity? A3: Beyond flow cytometry data, you should observe specific cytomorphological changes under a microscope:
The following table summarizes the effective concentrations of this compound reported in recent studies, highlighting the cell-type dependency.
| Cell Type / Model | Reported IC₅₀ / Effective Concentration | Experimental Context | Key Mechanistic Pathway Involved | Source |
|---|---|---|---|---|
| Gastric Cancer (AGS, HGC-27) | IC₅₀ in the nanomolar range (e.g., <90 nM) | 24-48 hour treatment; CCK-8 assay | NOX1-dependent oxidative stress & mitochondrial apoptosis [1] | |
| Pancreatic Cancer (Cell lines & organoids) | IC₅₀ in the nanomolar range | Dose- and time-dependent growth inhibition | ATF4/GADD45A axis; ER stress & apoptosis [2] | |
| In vivo Pancreatic Cancer Xenograft | Effective in vivo tumor growth inhibition | Xenograft studies | Confirmed ATF4/GADD45A mediated apoptosis [2] | |
| General Mitotic Inhibition (Historical Reference) | Low nanomolar range | Inhibition of chromosome segregation | Aurora B kinase inhibition [3] |
Based on the molecular mechanisms identified, here are key factors to investigate if you encounter response variability.
The methodology below, adapted from a recent study on gastric cancer cells, provides a robust protocol you can reference [1].
The following diagram visualizes the core experimental workflow for investigating this compound's mechanism of action, integrating the key protocols mentioned above.
Q: Why is the IC₅₀ of this compound different between my pancreatic and gastric cancer cell lines?
Q: My apoptosis assay shows low signal despite a strong viability drop. What could be wrong?
Q: How can I confirm that ROS is a key driver of this compound's effect in my model?
Q1: How should I prepare and store a stock solution of Hesperadin?
Q2: What is the recommended solvent for a vehicle control when using this compound?
Q3: I need to test the solubility of a new this compound analogue. What is a standard protocol?
Q4: How do I analyze the concentration of this compound in a solution?
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Proliferation Assay with this compound This protocol is adapted from methods used to evaluate the antiproliferative effects of this compound and its analogues [3] [1].
Table 1: Example Antiproliferative Activity of this compound Analogues [3]
| Compound | IC₅₀ (nM) in HeLa Cells |
|---|---|
| 6f | 35 |
| 6i | 38 |
| 6l | 40 |
| 6o | 43 |
Protocol 2: Apparent Solubility Study for a this compound Analog This protocol outlines a method for determining the apparent solubility and dissolution rate, which is vital for pre-formulation studies [2].
The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanism of action for this compound based on the search results.
Problem: Precipitate forms when diluting the stock solution into aqueous buffer.
Problem: High background or no signal in the cell proliferation assay.
Problem: Inconsistent HPLC results when measuring this compound concentration.
The synthesis of new this compound analogues containing an amide group can be achieved through a sequential Ugi/Palladium-catalyzed approach, which is stereoselective and yields products with Z-configuration [1].
Detailed Experimental Protocol [1]:
Synthesis of N-substituted-2-alkynamides (Intermediate I)
Synthesis of 3-(anilinoarylmethylene)-2-oxindoles (Final Products 6a-o)
Characterization of Final Products: The products are obtained as a single Z-isomer. Key NMR characteristics include [1]:
This synthetic workflow can be visualized as follows:
The antitumor efficacy of synthesized analogues is typically evaluated by their ability to inhibit cancer cell proliferation.
Experimental Protocol: Cell Proliferation Assay [1]
The table below summarizes the efficacy data for the most potent this compound analogues from the research [1]:
| Analogue | IC₅₀ Value (nM) | Key Structural Feature for Activity |
|---|---|---|
| 6f | 35 | Lipophilic substitution enabling additional hydrogen bonding [1] |
| 6i | 43 | Lipophilic substitution enabling additional hydrogen bonding [1] |
| 6l | 38 | Lipophilic substitution enabling additional hydrogen bonding [1] |
| 6o | 40 | Lipophilic substitution enabling additional hydrogen bonding [1] |
Observed Phenotype: Treatment with effective analogues induces polyploidy in HeLa cells as a consequence of cytokinesis failure, which is a characteristic effect of Aurora B kinase inhibition [1].
Q1: The yield for the final domino Heck/Buchwald reaction is low. What could be the issue?
Q2: My NMR results do not show the characteristic signals for the Z-isomer. What might have gone wrong?
Q3: The cell proliferation assay shows high variability or the IC₅₀ values are inconsistent with literature.
Q4: How can I gain insight into the molecular mechanism of my active analogue?
The table below summarizes the key experiments used to verify this compound's batch-to-batch activity and specificity, based on the provided source [1].
| Assay Type | Key Measurable Readout | Expected Activity (IC₅₀ / Phenotype) | Purpose & Significance |
|---|---|---|---|
| Biochemical Inhibition | Inhibition of Aurora B-mediated Ser-10 phosphorylation on histone H3 | IC₅₀: 40 nM [1] | Confirms direct, nanomolar-level inhibition of the primary target. |
| Cellular Phenotype (Flow Cytometry) | Induction of polyploidy (DNA content from 4C up to 32C) [1] | Observable after 1-4 hours of treatment [1] | Validates functional disruption of cytokinesis and mitotic checkpoint in cells. |
| Cellular Phenotype (Microscopy) | Appearance of enlarged, lobed nuclei [1] | Observable after 1-4 hours of treatment [1] | Confirms cytokinesis defects and failed cell division. |
| Selectivity Profiling | Moderate inhibition of Aurora A; minimal effect on Cdk1/cyclin B and Cdk2/cyclin E [1] | At research concentrations (e.g., 100-500 nM) [1] | Ensures observed phenotypes are due to Aurora B inhibition and not major off-target effects. |
Here is a generalized step-by-step protocol for verifying this compound activity in a cellular model, synthesized from the search results [1].
Based on the available technical data, here are some critical points for your research.
Q1: How should I prepare and store this compound stock solutions to ensure stability?
Q2: My cells are not showing the expected phenotype (e.g., no polyploidy). What could be wrong?
Q3: I am observing cellular stress or unexpected effects. Could this be due to off-target activity?
A significant challenge in compiling this guide is that most search results relevant to "Hesperidin" discuss a completely different compound—a citrus flavonoid with different applications [2] [3]. The information for the target compound, this compound (the Aurora B kinase inhibitor), comes from a single source [1].
For the most reliable information, I suggest you:
The table below provides a direct comparison of the key characteristics of Hesperadin and ZM447439.
| Feature | This compound | ZM447439 |
|---|---|---|
| Primary Target | Aurora B [1] [2] | Aurora A & B (Dual inhibitor) [1] [3] |
| Reported IC₅₀ (Aurora A) | ~500 nM [2] | 110 nM - 1000 nM [1] [3] |
| Reported IC₅₀ (Aurora B) | ~250 nM [1] [2] | 50 nM - 130 nM [1] [3] |
| Cellular Phenotype | Syntelic chromosome attachments, spindle checkpoint failure, cytokinesis failure [1] | Chromosome misalignment, spindle checkpoint failure, endoreduplication (in p53-deficient cells) [1] [4] |
| Key Selectivity Note | Described as an Aurora B-specific inhibitor; minimal effect on Aurora A at effective doses [2] | Described as a dual inhibitor; inhibits both Aurora A and B, with some sources suggesting a preference for Aurora B in cellular assays [1] [2] |
The core function of Aurora kinases is to ensure accurate mitosis. Inhibition disrupts critical signaling pathways, leading to catastrophic cell division. The following diagram illustrates the mechanistic differences in how this compound and ZM447439 affect these processes.
This pathway highlights that while both inhibitors profoundly disrupt mitosis through Aurora B inhibition, their different target profiles can influence experimental outcomes and interpretation.
Choosing between these tools depends heavily on your experimental goals. Here is some practical guidance:
| Feature | Hesperadin | VX-680 (Tozasertib) |
|---|---|---|
| Primary Target(s) | Aurora B kinase, CaMKII-δ [1] [2] | Pan-Aurora kinase inhibitor (Aurora A, B, C) [3] [4] |
| Key Mechanisms of Action | - Induces NOX1-dependent oxidative stress [1] [2]
The following table outlines key experimental findings and methodologies from recent studies on this compound.
| Aspect | Experimental Findings & Protocols |
|---|
| Cell Viability (Proliferation) | - Assay: Cell Counting Kit-8 (CCK-8) [1] [2].
The mechanism of this compound, as elucidated by recent studies, can be visualized as follows:
| Inhibitor Name | Primary Target | Effect on Histone H3 | Key Experimental Findings | Context of Study |
|---|
| Hesperadin | Aurora B Kinase [1] [2] | Inhibits phosphorylation at Serine 10 (Ser10) [1] [2] | - IC50: 35-43 nM (for analogues in HeLa cells) [1]
The data in the table is supported by the following experimental evidence:
This compound's Efficacy in Cancer Models: A 2014 study synthesized new this compound analogues and tested their antitumor activity. The cell proliferation assay involved treating HeLa cells (a cervical cancer line) with various concentrations of the compounds for 48 hours. Viable cells were then counted manually with a hemocytometer after Trypan-blue staining. This study confirmed that this compound and its potent analogues (e.g., 6f, 6i, 6l, 6o) inhibit Aurora B, leading to failed cytokinesis, polyploidy, and cell growth arrest at low nanomolar concentrations (IC50 between 35-43 nM) [1].
This compound's Specificity in Plant Models: A 2009 study on Arabidopsis provided direct evidence of this compound's effect on histone H3. Researchers treated plant cells with this compound and used immunological methods to detect histone modifications. The study found that this compound specifically inhibited histone H3 Ser10 phosphorylation during mitosis without affecting other histone modifications, confirming its role as a specific Aurora kinase inhibitor in a biological system [2].
Comparative Screening of Epigenetic Inhibitors: A 2024 study directly compared several inhibitors, including this compound and AUKI-II, in wheat microspore embryogenesis. The experimental protocol involved treating microspores from different wheat cultivars with 0.4 µM of each inhibitor during a stress treatment. The structures were analyzed after 2, 4, and 10 days in culture using microscopy. The results showed that while both Chaetocin and AUKI-II outperformed the control, only AUKI-II was superior to both the control and the established inhibitor TSA. This compound, under these specific conditions and concentrations, showed a lower percentage of embryogenic structures [4].
The diagram below illustrates the primary mechanism by which this compound inhibits histone H3 phosphorylation and its consequences.
As the diagram shows, this compound enters cells and directly inhibits Aurora B kinase activity [1] [2]. This prevents the kinase from adding a phosphate group to histone H3 at the serine 10 position (H3S10ph), a key mitotic marker. This inhibition disrupts normal chromatin condensation and segregation during mitosis, leading to failed cytokinesis, polyploidy, and ultimately, the death of susceptible cells (like tumor cells) [1].
The key data on Hesperadin's specificity comes from a foundational 2003 study that profiled the compound against a panel of 25 kinases [1].
This compound was one of the first tool compounds developed for Aurora B. Subsequent inhibitors have been developed with the goal of improving potency and selectivity.
| Inhibitor Name | Primary Target | Key Characteristics |
|---|---|---|
| This compound | Aurora B | Early tool compound; defines the cellular phenotype of Aurora B inhibition (polyploidy, cytokinesis failure) [3] [1]. |
| ZM447439 | Aurora B | Another early academic compound with a distinct quinazoline structure; also induces mitotic defects and checkpoint failure [3]. |
| AZD1152-HQPA (Barasertib) | Aurora B | A highly potent and selective Aurora B inhibitor often cited as a superior current tool for selectively inhibiting Aurora B in cellular contexts [3]. |
| VX-680 (Tozasertib) | Pan-Aurora | Inhibits Aurora A, B, and C; was the first Aurora kinase inhibitor evaluated clinically [3]. |
Based on the profiling data, here are key considerations for using this compound in research:
The experimental workflow for establishing this compound's specificity is summarized below:
The table below summarizes the chemical features and antiproliferative activity of the most potent this compound analogues (6f, 6i, 6l, and 6o) identified in a 2014 study, compared to the original this compound molecule [1].
| Compound | Core Structure | Key Structural Features | IC₅₀ (nM) in HeLa Cells |
|---|---|---|---|
| This compound | Indolinone | 3-(anilinoarylmethylene)-2-oxindole [1] | ~250 (for Aurora B) [2] |
| Analogue 6f | Indolinone with amide group | Lipophilic substitution, Z-configuration [1] | 35 [1] |
| Analogue 6i | Indolinone with amide group | Lipophilic substitution, Z-configuration [1] | 38 [1] |
| Analogue 6l | Indolinone with amide group | Lipophilic substitution, Z-configuration [1] | 40 [1] |
| Analogue 6o | Indolinone with amide group | Lipophilic substitution, Z-configuration [1] | 43 [1] |
These analogues were designed with an amide group and specific lipophilic substitutions on the indolinone core, which are believed to form additional hydrogen bonds and increase structural stability, thereby enhancing their potency against cancer cell proliferation [1].
The following methodologies were used to generate the data in the comparison table, providing a reproducible framework for your own evaluation of potency and mechanism.
The this compound analogues were synthesized stereoselectively via a sequential Ugi/Heck/Buchwald reaction sequence, yielding a single Z-isomer in good to high yields (59-96%) [1].
This assay is used to determine the antiproliferative effect of the compounds [1].
This protocol helps predict how the analogues bind to the target kinase [1].
While the precise binding mode of these specific analogues is not detailed in the search results, the general mechanism of this compound and its analogues can be summarized as follows. The diagram below illustrates this pathway and the consequent cellular effects.
The primary molecular mechanism involves:
The fundamental difference lies in their targets: oseltamivir directly inhibits a viral protein, while hesperadin targets a host cellular process.
| Feature | Oseltamivir | This compound |
|---|---|---|
| Target | Viral neuraminidase (surface glycoprotein) [1] [2] | Host Aurora B kinase [3] [4] |
| Mechanism | Inhibits neuraminidase, preventing release of new viral particles from infected cells [1] [2] | Inhibits kinase activity, delaying nuclear import of viral ribonucleoprotein (vRNP) complex; inhibits early-stage viral replication (post-entry) [3] [4] |
| Target Type | Direct-acting antiviral (DAA) | Host-targeting antiviral (HTA) |
These distinct mechanisms are illustrated in the following pathway diagram:
Experimental data from plaque assays demonstrates that this compound has broad-spectrum activity against multiple influenza strains, including those resistant to oseltamivir [3] [4].
| Virus Strain | Drug Sensitivity Profile | This compound EC₅₀ (µM) | Oseltamivir EC₅₀ (nM) & Notes |
|---|---|---|---|
| A/Texas/4/2009 (H1N1) | Oseltamivir-Resistant [4] | 1.07 ± 0.11 [4] | Resistant [4] |
| A/California/02/2014 (H3N2) | Oseltamivir-Resistant [4] | 1.80 ± 0.42 [4] | Resistant [4] |
| A/California/07/2009 (H1N1) | Oseltamivir-Sensitive [4] | 0.28 ± 0.03 [4] | ~1 nM (IC₅₀ for type A) [1] |
| B/Wisconsin/1/2010 | Oseltamivir-Sensitive [4] | 0.73 ± 0.05 [4] | ~3 nM (IC₅₀ for type B) [1] |
| A/WSN/1933 (H1N1) | Amantadine-Resistant [4] | 0.22 ± 0.04 [4] | Data from specific study not available |
This compound exhibits single to submicromolar efficacy against a panel of human clinical isolates of influenza A and B [3]. Its activity is largely unaffected by mutations that confer resistance to oseltamivir, as shown by its low EC₅₀ against resistant strains [4]. In the cited studies, oseltamivir's efficacy is reported as an inhibitory concentration (IC₅₀) for the viral neuraminidase enzyme [1], whereas this compound's is an effective concentration (EC₅₀) reducing viral plaque formation by 50% in cell culture [4]. The selectivity index (SI), a measure of the therapeutic window (CC₅₀/EC₅₀), for this compound in these experiments ranged from 9.7 to 76.1 [4].
The data in the table above was generated using standard virological methods. Here are the core methodologies:
The different targets of these two drugs lead to contrasting resistance profiles and create a compelling case for combination therapy.
| Aspect | Oseltamivir | This compound |
|---|---|---|
| Development Status | FDA-approved, clinically used for years [3] [2] | Preclinical research phase (as of 2017) [3] [4] |
| Primary Advantage | Well-established oral treatment and prophylaxis [5] [2] | Broad-spectrum activity, potential to overcome resistant strains [3] |
| Primary Challenge | Narrow therapeutic window, increasing resistance [3] [4] | Cytotoxicity concern (CC₅₀ ~21 µM), early-stage development [4] |
For the research and drug development community, this comparison highlights a clear trajectory:
| Compound Name | Aurora B IC50 (Biochemical Assay) | Cellular Activity / Notes | Primary Application Context |
|---|---|---|---|
| This compound | 250 nM [1] [2] | Causes polyploidy in HeLa cells; blocks mitotic progression [1]. | Foundational research tool; also shows anti-parasitic and antiviral activity [3] [2]. |
| Barasertib (AZD1152) | 0.37 nM [4] [5] | Proven anti-tumor activity in clinical trials for leukemia [4] [5]. | Clinical candidate (Phase I/II trials) for hematologic malignancies [5]. |
| Compound 4 (Novel inhibitor) | 15.54 nM [4] | Inhibits HCC cell lines (Huh-7 IC50 = 0.9 μM) [4]. | Preclinical research candidate for liver cancer [4]. |
| GSK1070916 | 0.38 nM [5] | Advanced to Phase I clinical trials for solid tumors [5]. | Clinical candidate for solid malignancies [5]. |
The primary method for determining this compound's IC50 against Aurora B is a kinase assay that measures the phosphorylation of a substrate, like histone H1 [1].
To confirm that biochemical inhibition translates to a functional effect in cells, a cell cycle analysis is typically performed.
The following diagram illustrates the mechanism by which this compound inhibits Aurora B and disrupts cell division, based on the described experimental observations [1].